molecular formula C14H12N2OS B2477090 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile CAS No. 477851-37-9

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile

Cat. No. B2477090
CAS RN: 477851-37-9
M. Wt: 256.32
InChI Key: OVYDXMPELIXVLH-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile, also known as MATA, is a synthetic molecule that has been used in a variety of scientific research applications. MATA is a versatile molecule due to its unique structure and reactivity, and it has been widely used in organic synthesis, drug discovery, and materials science. MATA is also known for its ability to interact with biological molecules such as proteins and peptides, making it a valuable tool for studying the effects of small molecules on biological systems.

Scientific Research Applications

Polyacrylonitrile-based Nanocomposite Fibers

Research on polyacrylonitrile-based nanocomposite fibers highlights the material's superior properties, including chemical, electrical, mechanical, and thermal characteristics, making it significant for scientific worth. These fibers, when combined with nanofillers like graphene, graphene oxide, carbon nanotube, and metal nanoparticles, exhibit improved physical properties. Applications span across energy production and storage devices, sensors, electromagnetic interference shielding materials, metal ion detoxification, and antimicrobial uses. Challenges remain in achieving scalable fabrication, low cost, high selectivity, excellent recyclability, and high absorption capacity, necessitating further research for commercialization advancement (Kausar, 2019).

Adiponitrile Industrial Production

Adiponitrile (ADN) production, a crucial raw material in the chemical industry for synthesizing components like nylon 6,6, utilizes acrylonitrile in one of its production methods. The review of ADN production processes, including the electrolytic hydrodimerization of acrylonitrile, highlights the importance of acrylonitrile and its derivatives in the chemical industry. The development of greener processes and autonomous technologies for ADN production is deemed significant for the nylon industry in China (Yunfeng et al., 2015).

Poly(meth)acrylimide Foams Synthesis

This review covers the synthesis of polymethacrylimides (PMIs) and polyacrylimides by intramolecular thermal imidisation of (meth)acrylic polymers, with applications based on their structural properties. These materials are significant in reducing costs and expanding application areas and scales (Kazantsev et al., 2020).

Terpolymerization and Bio-based Acrylonitrile Production

Research into terpolymerization processes and the production of acrylonitrile from biomass presents insights into the synthesis and application of acrylonitrile derivatives. These studies contribute to the understanding of acrylonitrile's role in creating materials with specific properties and the push towards more sustainable production methods (Srivastava et al., 2002); (Grasselli & Trifiró, 2016).

properties

IUPAC Name

(Z)-3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYDXMPELIXVLH-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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